cyclosporin A

Catalog No.
S570884
CAS No.
59865-13-3
M.F
C62H111N11O12
M. Wt
1202.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclosporin A

CAS Number

59865-13-3

Product Name

cyclosporin A

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1

InChI Key

PMATZTZNYRCHOR-NSJDOISKSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

Slightly soluble (NTP, 1992)
Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Synonyms

Ciclosporin, CsA Neoral, CsA-Neoral, CsANeoral, CyA NOF, CyA-NOF, Cyclosporin, Cyclosporin A, Cyclosporine, Cyclosporine A, Neoral, OL 27 400, OL 27-400, OL 27400, Sandimmun, Sandimmun Neoral, Sandimmune

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Cyclosporin A in Organ Transplantation Research

Cyclosporin A (CsA) has revolutionized the field of organ transplantation. Prior to its discovery in the 1970s, organ rejection rates were very high, significantly limiting the success of transplant procedures. CsA's ability to suppress the immune system and prevent rejection has been instrumental in improving graft survival rates for kidney, liver, and heart transplants PubMed: .

Research continues to explore ways to optimize CsA use in transplantation. Studies are investigating the ideal dosage, whether it should be used alone or combined with other immunosuppressants, and its long-term effects on graft function PubMed: . Additionally, researchers are exploring if CsA can help manage chronic rejection, a complication that can develop months or years after transplantation.

Cyclosporin A in Autoimmune Disease Research

Beyond transplantation, CsA shows promise in treating autoimmune diseases where the immune system attacks the body's own tissues. Research is ongoing to evaluate its effectiveness in conditions like rheumatoid arthritis and psoriasis, particularly in patients who haven't responded adequately to other therapies PubMed: .

Investigating New Applications for Cyclosporin A

Researchers are exploring the potential of CsA in other areas of medicine. For example, studies are investigating its use in amyotrophic lateral sclerosis (ALS), a neurodegenerative disease, to see if it can slow disease progression PubMed: .

CsA's unique mechanism of action also makes it a potential tool in gene therapy research. Studies have shown that CsA can enhance the efficiency of viral vector transduction in hematopoietic stem cells, a critical step in some gene therapy approaches PubMed: .

Cyclosporin A is a cyclic peptide composed of 11 amino acids, notable for its immunosuppressive properties. It was first isolated from the fungus Tolypocladium inflatum and has since become a critical medication in preventing organ transplant rejection and treating autoimmune diseases. The unique structure of cyclosporin A includes a single D-amino acid, which is rare among natural peptides, contributing to its distinct biological activity and mechanism of action .

CsA's immunosuppressive effect works by interfering with the immune system's T-lymphocytes (T cells), which are critical for cell-mediated immunity.

  • CsA binds to an intracellular protein called cyclophilin A.
  • This complex inhibits calcineurin, an enzyme essential for T cell activation.
  • By suppressing T cell activity, CsA prevents the immune system from attacking transplanted organs.

CsA is a powerful drug with potential side effects, so its use is carefully monitored by healthcare professionals.

  • Common side effects include kidney toxicity, high blood pressure, and increased risk of infections.
  • CsA can interact with other medications, so careful monitoring is necessary.
Typical of this functional group. It can react with azo and diazo compounds, potentially generating toxic gases. Additionally, cyclosporin A can undergo transformations involving strong reducing agents, leading to the formation of flammable gases. The compound is slightly soluble in water and exhibits reactivity with dehydrating agents to yield nitriles .

The synthesis of cyclosporin A involves a complex pathway catalyzed by the enzyme cyclosporin synthetase, which orchestrates over 40 reaction steps to assemble the peptide chain through thioester linkages and N-methylation processes .

The primary biological activity of cyclosporin A is its role as a calcineurin inhibitor. By binding to cyclophilin, it forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking the activation of T-cells and the production of interleukin-2, which is crucial for T-cell proliferation. This mechanism underlies its effectiveness in preventing graft rejection in organ transplants and managing autoimmune conditions . Cyclosporin A also affects mitochondrial function by binding to cyclophilin D, preventing the opening of the mitochondrial permeability transition pore, which can lead to cell death .

The synthesis of cyclosporin A can be achieved through various methods:

  • Natural Extraction: Initially isolated from fungi, natural extraction remains a source for obtaining cyclosporin A.
  • Total Synthesis: Recent advancements have introduced synthetic routes utilizing microwave-mediated reactions and isonitrile couplings to form challenging amide bonds efficiently .
  • Biotechnological Approaches: Genetic engineering techniques can enhance the production of cyclosporin A by modifying the biosynthetic pathways in microbial hosts.

These methods reflect ongoing research aimed at improving yield and purity while reducing costs associated with production.

Cyclosporin A has several critical applications:

  • Organ Transplantation: It is primarily used to prevent organ rejection post-transplantation.
  • Autoimmune Diseases: Conditions such as rheumatoid arthritis and psoriasis are treated with cyclosporin A due to its immunosuppressive properties.
  • Ophthalmology: It is employed in treating dry eye syndrome through formulations that reduce inflammation and improve tear production.

Research into the interactions of cyclosporin A has revealed its ability to form complexes with various metal ions and proteins. Studies utilizing scanning tunneling microscopy have shown how cyclosporin A interacts with alkali and transition metal atoms on surfaces, providing insights into its behavior at interfaces . Such interactions are crucial for developing new applications in nanotechnology and drug delivery systems.

Several compounds share similarities with cyclosporin A, particularly in their structure or biological activity:

Compound NameStructure TypeKey Features
TacrolimusMacrolideAnother calcineurin inhibitor used in transplantation
SirolimusMacrolideInhibits T-cell activation via mTOR pathway
EverolimusMacrolideSimilar to sirolimus; used for cancer therapy
Mycophenolate mofetilProdrugInhibits purine synthesis; immunosuppressant

Uniqueness of Cyclosporin A:

  • Cyclosporin A's distinct mechanism involving cyclophilin binding sets it apart from other immunosuppressants that target different pathways.
  • Its specific action on T-cell activation makes it particularly effective in transplant settings compared to other similar compounds that may have broader or different mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992)
White solid; [Merck Index] White powder; [MSDSonline]

Color/Form

Forms white prismatic crystals from acetone

XLogP3

7.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1201.84136802 g/mol

Monoisotopic Mass

1201.84136802 g/mol

Boiling Point

1293.8±65.0 °C at 760 mmHg

Heavy Atom Count

85

LogP

1.4
2.92 (LogP)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Application

For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis.

Appearance

white solid powder

Melting Point

298 to 304 °F (NTP, 1992)
148-151 °C

UNII

83HN0GTJ6D

Sequence

(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl)

GHS Hazard Statements

Aggregated GHS information provided by 403 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (99.26%): May cause cancer [Danger Carcinogenicity];
H360 (97.52%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cyclosporine is approved for a variety of conditions. Firstly, it is approved for the prophylaxis of organ rejection in allogeneic kidney, liver, and heart transplants. It is also used to prevent bone marrow transplant rejection. For the above indications, cyclosporine can be used in conjunction with azathioprine and corticosteroids. Finally, cyclosporine can be used in patients who have chronic transplant rejection and have received previous immunosuppressive therapy and to prevent or treat graft-versus-host disease (GVHD). Secondly, cyclosporine is used for the treatment of patients with severe active rheumatoid arthritis (RA) when they no longer respond to methotrexate alone. It can be used for the treatment of adult non-immunocompromised patients with severe, recalcitrant, plaque psoriasis that have failed to respond to at least one systemic therapy or when systemic therapies are not tolerated or contraindicated. The ophthalmic solution of cyclosporine is indicated to increase tear production in patients suffering from keratoconjunctivitis sicca. In addition, cyclosporine is approved for the treatment of steroid dependent and steroid-resistant nephrotic syndrome due to glomerular diseases which may include minimal change nephropathy, focal and segmental glomerulosclerosis or membranous glomerulonephritis. A cyclosporine ophthalmic emulsion is indicated in the treatment of vernal keratoconjunctivitis in adults and children. Off-label, cyclosporine is commonly used for the treatment of various autoimmune and inflammatory conditions such as atopic dermatitis, blistering disorders, ulcerative colitis, juvenile rheumatoid arthritis, uveitis, connective tissue diseases, as well as idiopathic thrombocytopenic purpura.
FDA Label

Livertox Summary

Cyclosporine is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after solid organ transplantation. Cyclosporine therapy can be associated with mild elevations in serum bilirubin and transient serum enzyme elevations, and to rare instances of clinically apparent cholestatic liver injury.

Drug Classes

Dermatologic Agents; Transplant Agents

Therapeutic Uses

Clinical indications for cyclosporine are kidney, liver, heart, & other organ transplantation; rheumatoid arthritis; & psoriasis. ... Cyclosporine usually is used in combination with other agents, especially glucocorticoids & either azathioprine or mycophenolate mofetil &, most recently, sirolimus. ... In rheumatoid arthritis, cyclosporine is used in cases of severe disease that have not responded to methotrexate. Cyclosporine can be used in combination with methotrexate, but the levels of both drugs must be monitored closely. In psoriasis, cyclosporine is indicated for treatment of adult nonimmunocompromised patients with severe & disabling disease who have failed other systemic therapies. Because of its mechanism of action, there is a theoretical bases for the use of cyclosporine in a variety of other T-cell-mediated diseases. Cyclosporine has been reported to be effective in Behcet's acute ocular syndrome, endogenous uveitis, atopic dermatitis, inflammatory bowel disease, & nephrotic syndrome when standard therapies have failed.
For prevention of allograft rejection in adults and children ... .
Cyclosporine is indicated, usually in combination with corticosteroids, for prevention of rejection of renal, hepatic, and cardiac transplants (allografts). /Included in US product labeling/
Cyclosporine is also indicated for prevention of rejection of heart-lung and pancreatic transplants. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for CYCLOSPORIN A (13 total), please visit the HSDB record page.

Pharmacology

Cyclosporine exerts potent immunosuppressive actions on T cells, thereby prolonging survival following organ and bone marrow transplants.[L3734] This drug prevents and controls serious immune-mediated reactions including allograft rejection, graft versus host disease, and inflammatory autoimmune disease.[L3734] Some notable effects of cyclosporine are hypertrichosis, gingival hyperplasia, and hyperlipidemia. There is also some debate about this drug causing nephrotoxicity.[A189402]
Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)

MeSH Pharmacological Classification

Calcineurin Inhibitors

ATC Code

S01XA18
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AD - Calcineurin inhibitors
L04AD01 - Ciclosporin
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA18 - Ciclosporin

Mechanism of Action

Cyclosporine suppresses some humoral immunity but is more effective against T cell-dependent immune mechanisms such as those underlying transplant rejection & some forms of autoimmunity. It preferentially inhibits antigen-triggered signal transduction in T lymphocytes, blunting expression of many lymphokines, including /(interleukin-2)/ IL-2, as well as expression of antiapoptotic proteins. Cyclosporine forms a complex with cyclophilin, a cytoplasmic receptor protein present in target cells. This complex binds to calcineurin, inhibiting Ca2+ stimulated dephosphorylation of the cytosolic component of NFAT. When the cytoplasmic component of NFAT is dephosphorylated, it translocates to the nucleus, where it complexes with nuclear components required for complete T-cell activation, including transactivation of IL-2 & other lymphokine genes. Calcineurin enzymatic activity is inhibited following physical interaction with the cyclosporine/cyclophilin complex. This results in the blockade of NFAT dephosphorylation; thus, the cytoplasmic component of NFAT does not enter the nucleus, gene transcription is not activated, & the T lymphocyte fails to respond to specific antigenic stimulation Cyclosporine also increases expression of transforming growth fact /beta/ (TGF-B), a potent inhibitor of IL-2-stimulated T-cell proliferation & generation of cytotoxic T lymphocytes (CTL).
The exact mechanism of action is unknown but seems to be related to the inhibition of production and release of interleukin-2, which is a proliferative factor necessary for the induction of cytotoxic T lymphocytes in response to alloantigenic challenge, and which plays a major role in both cellular and humoral immune responses. Cyclosporine does not affect the nonspecific defense system of the most and does not cause significant myelosuppression.
The major pharmacodynamic action of cyclosporin within T cells is calcineurin inhibition. The complex cyclophilin-cyclosporin competitively binds to the Ca(2+)- & calmodulin-dependent phosphatase calcineurin which then inhibits downstream dephosphorylation & activation of NFAT(transcription factor). The greatest calcineurin inhibition is seen 1-2 hr after admin of Neoral in parallel to the highest blood concn.
Treatment of patients after organ transplantation with the immunosuppressive drug cyclosporin A (CsA) is often accompanied by impaired glucose tolerance, thus promoting the development of diabetes mellitus. ... /The authors/ show that 2-5 microM CsA diminishes glucose-induced insulin secretion of isolated mouse pancreatic islets in vitro by inhibiting glucose-stimulated oscillations of the cytoplasmic free-Ca(2+) concn [Ca(2+)](c). This effect is not due to an inhibition of calcineurin, which mediates the immunosuppressive effect of CsA, because other calcineurin inhibitors, deltamethrin & tacrolimus, did not affect the oscillations in [Ca(2+)](c) of the B-cells. The CsA-induced decr in [Ca(2+)](c) to basal values was not caused by a direct inhibition of L-type Ca(2+) channels. CsA is known to be a potent inhibitor of the mitochondrial permeability transition pore (PTP), which ... /the authors/ recently suggested to be involved in the regulation of oscillations. Consequently, CsA also inhibited the oscillations of the cell membrane potential, & it is shown that these effects could not be ascribed to cellular ATP depletion. However, the mitochondrial membrane potential Delta Psi was affected by CsA by inhibiting the oscillations in Delta Psi. ... The observed reduction in [Ca(2+)](c) could be counteracted by the K(+)(ATP) channel blocker tolbutamide, indicating that the stimulus-secretion coupling was interrupted before the closure of K(+)(ATP) channels. It is concluded that CsA alters B-cell function by inhibiting the mitochondrial PTP. This terminates the oscillatory activity that is indispensable for adequate insulin secretion. Thus, CsA acts on different targets to induce the immunosuppressive & the diabetogenic effect.
CsA increases CTGF, collagen I, & collagen III mRNA expressions in the heart. The induction of CTGF gene is mediated, at least in part, by angiotensin II.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

59865-13-3

Absorption Distribution and Excretion

Following oral admin of cyclosporine, the time to peak blood concns is 1.5-2.0 hr. Admin with food both delays & decreases absorption. High & low fat meals consumed within 30 min of admin decr the AUC by approx 13% & the max concn by 33%. This makes it imperative to individualize dosage regimens for outpatients. Cyclosporine is distributed extensively outside the vascular compartment. After iv dosing, the steady-state volume of distribution has been reported to be as high as 3-5 liters/kg in solid-organ transplant recipients. Only 0.1% of cyclosporine is excreted unchanged in urine. ... Cyclosporine & its metabolites are excreted principally through the bile into the feces, with only approx 6% being excreted in the urine. Cyclosporine also is excreted in human milk.
... Absorption of cyclosporine is incomplete following oral admin. The extent of absorption depends upon several variables, including the individual patient & formulation used. The elimination of cyclosporine form the blood is generally biphasic, with a terminal half-life of 5-18 hr. After iv infusion, clearance is approx 5-7 ml/min/kg in adult recipients of renal transplants, but results differ by age & patient populations. For example, clearance is slower in cardiac transplant patients & more rapid in children. The relationship between admin dose & the area under the plasma concn-vs-time curve is linear within the therapeutic range, but the intersubject variability is so large that individual monitoring is required.
Clinicians can administer cyclosporine by continuous iv infusion during the first few days after transplantation, then orally by twice-daily doses, to achieve plasma cyclosporine concns (measured by HPLC) of 75-150 ng/ml (equivalent to whole blood cyclosporine concns of 300-600 ng/ml measured by radioimmunoassay). It appears safe to maintain a trough plasma cyclosporine concn of about 75-150 ng/ml; however, this does not necessarily guarantee safety from nephrotoxicity. Because of preferential distribution of cyclosporine & its metabolites into red blood cells, blood levels are generally higher than plasma levels. When blood cyclosporine levels are 300-600 ng/ml by radioimmunoassay, cerebrospinal fluid levels range from 10-50 ng/ml. The apparent volume of distribution in children under 10 yr of age is about 35 l/kg, & in adults, 4.7 l/kg.
The elimination half-life of an oral cyclosporine dose of 350 mg is 8.9 hr; after a 1400 mg dose, the half-life is 11.9 hr. Elimination occurs predominantly by metab in the liver to form 18-25 metabolites. Metabolites of cyclosporine possess little immunosuppressive activity. Cyclosporine is extensively metabolized in the liver by cytochrome P450IIIA oxidase; however, neurotoxicity & possibly nephrotoxoicity usually correlate with raised blood levels of cyclosporine metabolites. Only 0.1% of a dose ix s excreted unchanged.
For more Absorption, Distribution and Excretion (Complete) data for CYCLOSPORIN A (7 total), please visit the HSDB record page.

Metabolism Metabolites

Cyclosporine is extensively metabolized in the liver by the cytochrome-P450 3A (CYP3A) enzyme system & to a lesser degree by the GI tract & kidneys. At least 25 metabolites have been identified in human bile, feces, blood, & urine. Although the cyclic peptide structure of cyclosporine is relatively resistant to metab, the side chains are extensively metabolized. All of the metabolites have both reduced biological activity & toxicity compared to the parent drug.

Wikipedia

Ciclosporin

Drug Warnings

Non-PVC containers & administration sets should be used to administer cyclosporine solns. ... Use of glass containers & tubing that does not contain DEHP to administer cyclosporine was recommended.
Cyclosporine is distributed into breast milk. Mothers taking cyclosporine should not breast-feed their babies, because of the potential risk of serious adverse effects (e.g., hypertension, nephrotoxicity, malignancy) in the infant.
Appropriate studies performed to date in pediatric patients receiving cyclosporine for organ transplantation have not demonstrated pediatrics-specific problems that would limit the usefulness of cyclosporine in children. Cyclosporine has been used in pediatric patients 1 year of age and older receiving organ transplantations. Pediatric patients have increased clearance of cyclosporine as compared with adult patients. The safety and efficacy of cyclosporine to treat psoriasis and rheumatoid arthritis in pediatric patients have not been established.
Geriatric patients were included in the clinical trials of cyclosporine to treat rheumatoid arthritis. Geriatric patients were more likely to experience hypertension and increases in serum creatinine concentrations than were younger adult patients.
For more Drug Warnings (Complete) data for CYCLOSPORIN A (30 total), please visit the HSDB record page.

Biological Half Life

The half-life of cyclosporine is biphasic and very variable on different conditions but it is reported in general to last 19 hours. Prescribing information also states a terminal half-life of approximately 19 hours, but with a range between 10 to 27 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Lipophilic cyclic undecapeptide isolated from fungi

Storage Conditions

/Cyclosporine/ should be stored below 30 °C & protected from light. Light protection is not required for iv admixtures of cyclosporine.
Non-PVC containers & administration sets should be used to administer cyclosporine solns. ... Use of glass containers & tubing that does not contain DEHP to administer cyclosporine was recommended.

Interactions

Cyclosporine interacts with a wide variety of commonly used drugs, & close attention must be paid to drug interactions. Any drug that affects microsomal enzymes, especially the CYP3A system, may affect cyclosporine blood concns. Substances that inhibit this enzyme can decr cyclosporine metab & incr blood concns. These include calcium channel blockers (e.g., verapamil, nicardipine), antifungal agents (e.g., fluconazole, ketoconazole), antibiotics (e.g., erythromycin), glucocorticoids (e.g., methylprednisolone), HIV-protease inhibitors (e.g., indinavir), & other drugs (e.g., allupurinol & metoclopramide). In addition, grapefruit & grapefruit juice block the CYP3A system & incr cyclosporine blood concns & thus should be avoided by patients receiving the drug. In contrast, drugs that induce CYP3A activity can incr cyclosporine metab & decr blood concns. Drugs that can decr cyclosporine concns in this manner include antibiotics (e.g., nafcillin & refampin), anticonvulsants (e.g., phenobarbital, phenytoin), & other drugs (e.g., octreotide, ticlopidine). In general, close monitoring of cyclosporine blood levels & the levels of other drugs is required when such combinations are used. Interactions between cyclosporine & sirolimus have led to the recommendation that admin of the two drugs be separated by time. Sirolimus aggravate cyclosporine-induced renal dysfunction, while cyclosporine increases sirolimus-induced hyperlipemia & myelosuppression. Other cyclosporine-drug interactions of concern include additive nephrotoxicity when coadministered with nonsteroidal antiinflammatory drugs & other drugs that cause renal dysfunction; elevation in methotrexate levels when the two drugs are coadministered; & reduced clearance of other drugs, including prednisolone, digoxin, & lovastatin.
Cyclosporine increases the volume of distribution, half-life, & renally eliminated fraction of digoxin. Cyclosporine potentiates vecuronium blockade & prolongs recovery time. Drugs with clinically established effects on cyclosporine metab are/: calcium channel blockers, Diltiazepam, Nifedipine, Verapamil, Ceftriaxone, Erythromycin, Norfloxacin, Ketoconazole, Fluconazole, Ciprofloxacin, Josamycin, Methyltestosterone, Omeprazole, Sulindac, Sex hormones, Corticosteroids, Metolazone, Acetazolamide, Alcohol, Cimetidine, Danazol, Imipenem/cilastin, Itraconazole, Oral contraceptives, Pristinamycin- Incr blood cyclosporine levels; Sulfadimidine, Phenytoin, Phenobarbital, Primidone, Carbamazepine, Rifampin, Ethambutol, Isoniazid, Quinine, Griseofulvin, Rifamycin, Warfarin, Chlorambucil- Decr blood cyclosporine levels/. /From table/
/Concurrent use with allopurinol, androgens, bromocriptine, cimetidine, clarithromycin, danazol, diltiazem, erythromycin, estrogens, fluconazole, HIV protease inhibitors, itraconazole, ketoconazole, metoclopramide, miconazole, nefazodone, nicardipine, verapamil/ may increase blood concentrations of cyclosporine by inhibiting cytochrome p450 3A enzymes, and may increase the risk of hepatotoxicity and nephrotoxicity; because of its similarity to ketoconazole, miconazole may be expected to have the same effect; although concurrent use of HIV protease inhibitors and cyclosporine have not been studied, HIV protease inhibitors are known to inhibit cytochrome p450 3A enzymes; frequent monitoring of blood cyclosporine concentrations and hepatic and renal function may be needed if these drugs are used concurrently with cyclosporine.
Concurrent use of NSAIDs, especially indomethacin, with cyclosporine may increase the risk of renal failure; concurrent administration with cyclosporine may also result in hyperkalemia; additive decreases in renal function have been reported with concurrent use of diclofenac or naproxen with cyclosporine.
For more Interactions (Complete) data for CYCLOSPORIN A (20 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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Youn TJ, Piao H, Kwon JS, Choi SY, Kim HS, Park DG, Kim DW, Kim YG, Cho MC (December 2002). "Effects of the calcineurin dependent signaling pathway inhibition by cyclosporin A on early and late cardiac remodeling following myocardial infarction". European Journal of Heart Failure. 4 (6): 713–8. doi:10.1016/S1388-9842(02)00120-4. PMID 12453541. S2CID 9181082.

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Elrod JW, Wong R, Mishra S, Vagnozzi RJ, Sakthievel B, Goonasekera SA, Karch J, Gabel S, Farber J, Force T, Brown JH, Murphy E, Molkentin JD (October 2010). "Cyclophilin D controls mitochondrial pore-dependent Ca(2+) exchange, metabolic flexibility, and propensity for heart failure in mice". Journal of Clinical Investigation. 120 (10): 3680–7. doi:10.1172/JCI43171. PMC 2947235. PMID 20890047.

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Some sources list the fungus under an alternative species name Hypocladium inflatum gams such as Pritchard and Sneader in 2005:

* Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.

* Sneader W (23 June 2005). "Ciclosporin". Drug Discovery — A History. John Wiley & Sons. pp. 298–299. ISBN 978-0-471-89979-2.

However, the name, "Beauveria nivea", also appears in several other articles including in a 2001 online publication by Harriet Upton entitled "Origin of drugs in current use: the cyclosporin story Archived 2005-03-08 at the Wayback Machine" (retrieved 19 June 2005). Mark Plotkin states in his book Medicine Quest, Penguin Books 2001, pages 46-47, that in 1996 mycology researcher Kathie Hodge found Archived 10 March 2006 at the Wayback Machine that it is in fact a species of Cordyceps.

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Xu L, Li Y, Biggins JB, Bowman BR, Verdine GL, Gloer JB, Alspaugh JA, Bills GF (March 2018). "Identification of cyclosporin C from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay". Applied Microbiology and Biotechnology. 102 (5): 2337–2350. doi:10.1007/s00253-018-8792-0. PMC 5942556. PMID 29396588.

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Calne RY, White DJ, Thiru S, Evans DB, McMaster P, Dunn DC, Craddock GN, Pentlow BD, Rolles K (1978). "Cyclosporin A in patients receiving renal allografts from cadaver donors". The Lancet. 2 (8104–5): 1323–7. doi:10.1016/S0140-6736(78)91970-0. PMID 82836. S2CID 10731038.

Starzl TE, Klintmalm GB, Porter KA, Iwatsuki S, Schröter GP (July 1981). "Liver transplantation with use of cyclosporin a and prednisone". The New England Journal of Medicine. 305 (5): 266–9. doi:10.1056/NEJM198107303050507. PMC 2772056. PMID 7017414.

Kolata G (September 1983). "FDA speeds approval of cyclosporin". Science. 221 (4617): 1273. Bibcode:1983Sci...221.1273K. doi:10.1126/science.221.4617.1273-a. PMID 17776314. On 2 September (1983), the Food and Drug Administration approved cyclosporin, a new drug that suppresses the immune system.

Gottesman J (20 March 1988). "Milestones in Cardiac Care". Los Angeles Times. Archived from the original on 26 February 2017.

"First Successful Pediatric Heart Transplant [9 June 1984]". Columbia University Medical Center, Dept. of Surgery, Cardiac Transplant Program. Archived from the original on 1 March 2017. It [cyclosporine] gained FDA approval at the end of 1983, ...

"Drugs@FDA: FDA Approved Drug Products [Click on "Approval Date(s) and History]". United States Food and Drug Administration. Archived from the original on 1 March 2017. Drug Name(s): Sandimmune (Cyclosporine), Company: Novartis, Action Date: 11/14/1983, Action Type: Approval, Submission Classification: Type 1 - New Molecular Entity, Review Priority: Priority

"Guidelines on the Use of International Nonproprietary Names (INNs) for Pharmaceutical Substances". World Health Organization. 1997. To facilitate the translation and pronunciation of INN, "f" should be used instead of "ph", "t" instead of "th", "e" instead of "ae" or "oe", and "i" instead of "y"; the use of the letters "h" and "k" should be avoided.[dead link]

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